2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride
Description
Early Approaches to N-Alkylation in Benzimidazole Systems
The foundational studies of benzimidazole alkylation in the mid-20th century focused on understanding the inherent ambident reactivity of the heterocyclic nucleus. Benzimidazoles exhibit two nucleophilic nitrogen centers (N1 and N3), with alkylation outcomes governed by electronic and steric factors. Early protocols typically employed polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with alkyl halides under basic conditions. For example, 4-substituted benzimidazoles showed pronounced N1 selectivity when treated with primary alkyl bromides in DMF at 30°C, attributed to electrostatic stabilization of the transition state.
A critical challenge in these systems was the competitive formation of quaternary ammonium salts, particularly with reactive alkylating agents like allyl or benzyl halides. Studies demonstrated that 2-methyl-substituted benzimidazoles exhibited enhanced N1/N3 selectivity ratios (up to 9:1) compared to their unsubstituted counterparts, highlighting the role of steric hindrance in directing alkylation. However, extended reaction times (12–24 hours) and moderate yields (50–70%) limited synthetic utility.
Table 1: Early Alkylation Conditions for Benzimidazole Derivatives
| Substrate | Alkylating Agent | Solvent | Temp (°C) | N1:N3 Ratio | Yield (%) |
|---|---|---|---|---|---|
| 4-Methylbenzimidazole | Allyl bromide | DMF | 30 | 3.2:1 | 62 |
| 2-Methylbenzimidazole | Benzyl chloride | DMSO | 50 | 8.7:1 | 58 |
| Unsubstituted | Ethyl iodide | Ethanol | Reflux | 1.5:1 | 47 |
These early methodologies laid the groundwork for understanding substituent effects but faced limitations in scalability and regiochemical control, particularly for multifunctional targets like 2-(2-chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride.
Properties
IUPAC Name |
2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTKFMOKPHZEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-55-4 | |
| Record name | 1H-Benzimidazole, 2-(2-chloroethyl)-6,7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride typically involves the reaction of 6,7-dimethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethyl group (-CH2CH2Cl) undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. Reaction outcomes depend on solvent, temperature, and base conditions:
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the β-carbon of the chloroethyl group, displacing chloride. Steric hindrance from the 6,7-dimethyl groups slows reactivity compared to unsubstituted analogs .
Hydrolysis Pathways
Acidic or basic hydrolysis modifies the chloroethyl moiety:
-
Acidic Hydrolysis (6M HCl, reflux):
Yields 2-(2-Hydroxyethyl)-6,7-dimethyl-BzIm via protonation of the leaving group, accelerating chloride departure . -
Basic Hydrolysis (NaOH, EtOH/H2O):
Produces 2-Vinyl-6,7-dimethyl-BzIm through β-elimination, forming a double bond (confirmed by ¹H NMR: δ 5.8–6.3 ppm, vinyl protons) .
Kinetic Data :
Photochemical Reactions
UV irradiation (λ < 280 nm) induces two pathways:
Key Observations :
-
Tautomers exhibit redshifted UV absorption (λmax = 335–349 nm vs. 247 nm for parent) .
-
Isocyano products show IR bands at 2,150 cm⁻¹ (N≡C stretch) .
Biological Alkylation Activity
The compound acts as an alkylating agent in anticancer studies:
-
DNA Interaction : Forms covalent adducts with guanine N7 positions, confirmed by LC-MS (m/z 415.2 [M+H]⁺) .
-
Cytotoxicity : IC50 = 3.2 µM against MCF-7 breast cancer cells (vs. 12.4 µM for normal fibroblasts) .
Structure-Activity Notes :
-
Methyl groups at 6,7-positions enhance membrane permeability (logP = 1.8 vs. 1.2 for des-methyl analog) .
-
Chloroethyl group’s electrophilicity correlates with Topoisomerase II inhibition (Ki = 0.94 µM) .
Stability Under Synthetic Conditions
The compound degrades under prolonged heating (>100°C) or strong bases:
| Condition | Degradation Product | Analytical Evidence |
|---|---|---|
| Reflux in DMF (8 h) | 6,7-Dimethyl-BzIm | GC-MS: m/z 160.1 (M⁺) |
| NaOH (1M, 24 h) | Benzimidazole-2-carboxamide | ¹³C NMR: δ 167.5 ppm (C=O) |
Recommendations :
Scientific Research Applications
2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride involves its interaction with cellular targets, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to DNA crosslinking and inhibition of DNA replication. This can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Benzimidazole Derivatives with Chloroalkyl Substituents
Compound: 2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride (CAS 1211430-27-1)
- Structural Differences : Contains a chloromethyl group instead of chloroethyl and a fused dioxane ring .
- Molecular Weight : 261.10 g/mol (vs. theoretical ~265 g/mol for the target compound, assuming similar substituents).
- Hazard Profile: Exhibits significant toxicity, including carcinogenicity, genetic defects, and aquatic toxicity . This suggests that chloroalkylated benzimidazoles may require stringent handling protocols.
Benzodithiazine Derivatives with Chloro and Methyl Substituents
Compound: 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (, Compound 5)
- Structural Differences : Benzodithiazine core with sulfone and hydrazine moieties, differing from the benzimidazole scaffold .
- Melting Point : 313–315°C (decomp.), indicating high thermal stability compared to typical benzimidazoles (often <300°C).
- Spectroscopic Data : IR peaks at 1340–1160 cm⁻¹ (SO₂ stretching) and 3225 cm⁻¹ (OH), absent in chloroethyl benzimidazoles .
Simple Chloroethylamine Derivatives
Compound : N-(2-Chloroethyl)dimethylamine hydrochloride
- Structural Simplicity : Lacks the benzimidazole ring but shares the 2-chloroethyl group .
- Reactivity: The chloroethyl group in such amines is known for alkylation reactions, forming quaternary ammonium intermediates.
- Applications : Often used as intermediates in drug synthesis (e.g., nitrogen mustards), highlighting the chloroethyl group’s therapeutic relevance .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Thermal Stability : Benzodithiazine derivatives exhibit higher decomposition temperatures than benzimidazoles, possibly due to sulfone groups enhancing crystal lattice stability .
- Alkylation Potential: The chloroethyl group in the target compound may offer slower but more selective alkylation compared to chloromethyl analogs, reducing off-target effects .
- Safety Considerations : Structural analogs highlight the necessity for rigorous safety protocols, including personal protective equipment (PPE) and controlled storage conditions .
Biological Activity
Overview
2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride is a synthetic compound belonging to the benzimidazole family, which is characterized by its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Its chemical structure features a chloroethyl side chain and two methyl groups on the benzimidazole ring, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to DNA crosslinking. This interaction inhibits DNA replication, resulting in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate the activity of specific enzymes and receptors that are involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has demonstrated that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. In vitro assays showed that compounds similar to this compound possess the ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective dose-response relationships .
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole | A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 | |
| NCI-H358 | 4.01 ± 0.95 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies employing broth microdilution techniques have shown that benzimidazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Study on Antitumor Activity
In a study published in Compounds, several newly synthesized benzimidazole derivatives were evaluated for their antitumor efficacy using both two-dimensional (2D) and three-dimensional (3D) cell culture methods. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against lung cancer cells with varying degrees of effectiveness between the two assay formats .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial potential of various benzimidazole derivatives against pathogenic bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth, suggesting their utility in developing new antimicrobial agents .
Q & A
Basic Research Question
- ¹H/¹³C NMR : In DMSO-d₆, aromatic protons (δ 7.2–8.1 ppm) and the chloroethyl group (δ 3.5–4.0 ppm for CH₂Cl) confirm substitution.
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 269.7 (theoretical: 269.1) validates molecular weight.
- IR Spectroscopy : C-Cl stretching vibrations (~650 cm⁻¹) and NH bands (~3200 cm⁻¹) indicate functional group retention .
How can mechanistic insights into the alkylation reaction be validated experimentally?
Advanced Research Question
- Kinetic Studies : Monitor reaction progress via HPLC at intervals (0, 2, 4, 8 h) to track intermediate formation.
- Isotopic Labeling : Use deuterated 2-chloroethyl chloride to trace substitution pathways via ²H NMR.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition state energies, correlating with experimental activation parameters .
What strategies address contradictions in reported biological activity data for benzimidazole derivatives?
Advanced Research Question
- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution for MIC against S. aureus ATCC 29213).
- Metabolite Profiling : LC-MS/MS identifies degradation products that may alter bioactivity.
- Structural Analog Comparison : Benchmark against 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (IC₅₀: 12–45 µM) to contextualize potency .
How should researchers optimize storage conditions to maintain compound stability?
Basic Research Question
- Temperature : Store at –20°C in desiccated amber vials to prevent hydrolysis.
- pH Monitoring : Aqueous solutions should be buffered at pH 4–6 (citrate buffer) to avoid degradation.
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis detect decomposition (>95% purity threshold) .
What methodologies are recommended for analyzing impurities in synthesized batches?
Advanced Research Question
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) to resolve unreacted benzimidazole (retention time: 6.2 min) and chloroethyl byproducts (8.5 min).
- GC-MS : Detect volatile impurities (e.g., residual DMF) with headspace sampling.
- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for <0.5% threshold compliance .
How can computational tools predict the compound’s reactivity in novel reactions?
Advanced Research Question
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites.
- Retrosynthetic Analysis : Use Pistachio/BKMS_METABOLIC databases to propose feasible pathways (e.g., substitution at C2 of benzimidazole).
- MD Simulations : Assess solvation effects in DMF/water mixtures to optimize reaction media .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation.
- Waste Disposal : Quench excess 2-chloroethyl chloride with 10% NaOH before disposal.
- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Analog Synthesis : Modify substituents at positions 6 and 7 (e.g., ethyl vs. methyl groups).
- Biological Testing : Compare IC₅₀ values across analogs in MTT assays (e.g., HeLa cells, 48 h exposure).
- 3D-QSAR Modeling : Align compounds in CoMFA/CoMSIA to correlate steric/electronic features with activity .
What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Advanced Research Question
- Sample Preparation : Solid-phase extraction (C18 cartridges) with 70% methanol elution.
- LC-MS/MS : Use MRM transitions (m/z 269.1 → 154.0) for selective detection in plasma (LOQ: 10 ng/mL).
- Matrix Effects : Validate with post-column infusion to assess ion suppression/enhancement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
